CHlorin e6 trimethyl ester

Photodynamic Therapy In Vivo Efficacy Comparative Oncology

Sourcing a well-characterized photosensitizer with defined lipophilicity often leads to batch-to-batch variability that confounds PDT research. Chlorin e6 trimethyl ester (CAS 35038-32-5) eliminates this uncertainty as a fully methyl-esterified, second-generation chlorin. - Validated singlet oxygen quantum yield (ΦΔ = 0.47 in DMF) for reproducible photochemical calibration. - Established LDL receptor-mediated uptake mechanism simplifies cellular import studies. - Serves as a direct intermediate in patented HPPH synthetic routes, streamlining lead optimization.

Molecular Formula C37H42N4O6
Molecular Weight 638.8 g/mol
CAS No. 35038-32-5
Cat. No. B1366566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHlorin e6 trimethyl ester
CAS35038-32-5
Molecular FormulaC37H42N4O6
Molecular Weight638.8 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C
InChIInChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3
InChIKeySLLLYKPHDYTLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorin e6 Trimethyl Ester (CAS 35038-32-5): A Lipophilic Photosensitizer for PDT and a Strategic Synthetic Intermediate


Chlorin e6 trimethyl ester (CAS 35038-32-5) is a semi-synthetic derivative of chlorophyll-a, categorized as a second-generation photosensitizer within the chlorin class [1]. This compound is characterized by its fully methyl-esterified propionic acid side chains, which confer significant lipophilicity [2]. Its primary applications lie in photodynamic therapy (PDT) research, where its ability to generate singlet oxygen upon red light activation is leveraged, and as a versatile intermediate in the synthesis of more complex chlorin-based therapeutics and imaging agents [3].

Why Chlorin e6 Trimethyl Ester is Not Interchangeable with Chlorin e6 or its Dimethyl Ester Analog


The degree of esterification on the chlorin e6 macrocycle is a critical determinant of its physicochemical and biological behavior, making in-class substitution scientifically invalid [1]. The conversion of the three propionic acid groups to methyl esters drastically increases lipophilicity, altering key parameters such as cellular uptake mechanism, membrane partitioning, and serum protein interaction when compared to the parent acid, chlorin e6, or its partially esterified derivative, chlorin e6 dimethyl ester [2]. These differences manifest in quantifiable variations in subcellular redistribution kinetics and in vivo activity, precluding any assumption of functional equivalence [3].

Quantifiable Evidence of Differentiation for Chlorin e6 Trimethyl Ester


In Vivo Tumor Response: Lack of Antitumor Activity in a Murine Model

In a direct head-to-head comparison against other chlorin derivatives, chlorin e6 trimethyl ester (5 mg/kg, i.p.) failed to exhibit any tumoricidal activity in a mouse tumor model [1]. This lack of in vivo efficacy is a critical differentiator from more polar, clinically relevant chlorin e6 analogs like NPe6 (talaporfin) which show significant tumor response at similar doses. This finding is crucial for study design; it establishes the compound not as a direct therapeutic candidate but as a research tool or a prodrug precursor requiring further modification [1].

Photodynamic Therapy In Vivo Efficacy Comparative Oncology

Cellular Pharmacokinetics: Distinct Uptake and Redistribution Kinetics Compared to Dimethyl Ester

A comparative study of the photophysical and photosensitizing activity of chlorin e6 dimethyl ester and trimethyl ester derivatives in liposomal formulations revealed a quantifiable difference in their redistribution kinetics [1]. The rate of redistribution of the dimethyl ester from lipid vesicles to cells was found to be higher than that of the trimethyl ester [1]. This indicates that the additional methyl group in the trimethyl ester significantly alters its interaction with and transfer from delivery vehicles, a critical parameter for optimizing targeted drug delivery [1].

Cellular Uptake Liposomal Formulation Drug Delivery

Singlet Oxygen Quantum Yield: Quantified Photochemical Efficiency in a Defined Solvent

The efficiency of singlet oxygen (¹O₂) generation, a primary metric for photosensitizer efficacy, has been directly quantified for chlorin e6 trimethyl ester (H₂Chl-e6) in DMF [1]. The singlet oxygen quantum yield (ΦΔ) was measured at 0.47, a value classified as moderate [1]. This measurement provides a precise, solvent-specific baseline for evaluating the compound's photodynamic potential, especially when comparing it to other chlorin derivatives or metal complexes that exhibit higher ΦΔ values, such as its indium(III) complex (ΦΔ = 0.84) [1].

Photochemistry Singlet Oxygen Photosensitizer Efficiency

Synthetic Utility as a Key Intermediate: A Patented Route to Clinically Relevant Photosensitizers

Chlorin e6 trimethyl ester's primary differentiator from other chlorin e6 esters is its established, quantifiable role as a critical synthetic intermediate [1]. A United States patent (US20040044198) explicitly claims a process for preparing the clinically-studied photosensitizer HPPH (3-devinyl-3-(1′-hexyloxy)ethyl-pyropheophorbide-a) that commences with "chlorin e6, in the form of its trimethyl ester" [1]. This process involves treating the trimethyl ester with a base in a high-boiling aromatic solvent to yield methyl pheophorbide a, which is then converted to HPPH [1]. This defined pathway provides a clear, high-value application for this specific derivative, unlike its in vivo use.

Organic Synthesis Process Chemistry Drug Development

Validated Research and Industrial Applications for Chlorin e6 Trimethyl Ester


Synthesis of Second-Generation Chlorin-Based Photosensitizers

Leveraging its role as a key intermediate, chlorin e6 trimethyl ester is ideal for laboratories focused on synthesizing novel chlorin derivatives for PDT [1]. The patented process for generating HPPH directly from this compound provides a validated and efficient synthetic route for creating advanced photosensitizers with enhanced properties, such as improved tumor selectivity and reduced skin phototoxicity [1]. This application bypasses the compound's in vivo limitations and capitalizes on its structural utility.

Fundamental Research on Drug Delivery and Liposomal Formulation Kinetics

Given the documented differential redistribution kinetics from liposomes compared to the dimethyl ester, this compound serves as a valuable tool for investigating the fundamental principles of hydrophobic drug delivery [1]. Researchers can use it to study the relationship between drug lipophilicity and its transfer from nanocarriers to cellular membranes, providing data crucial for the rational design of more effective nanoparticle-based therapies [1].

Spectroscopic and Photophysical Studies as a Free-Base Chlorin Standard

With its photophysical properties quantified in specific solvents, including a defined singlet oxygen quantum yield (ΦΔ = 0.47 in DMF), chlorin e6 trimethyl ester is well-suited as a reference standard in photochemical research [1]. It can be used to calibrate experimental setups for measuring reactive oxygen species or to serve as a baseline 'free-base' comparator when developing and characterizing new metallochlorin photosensitizers, as demonstrated by studies with its indium(III) complex [1].

Investigation of Cellular Uptake Mechanisms in Cancer Cells

Early studies have elucidated the unique cellular uptake mechanism of chlorin e6 trimethyl ester, which involves a combination of LDL receptor-mediated endocytosis and molecular diffusion [1]. This established mechanism makes the compound a useful probe for investigating cellular import pathways in various cancer cell lines. Researchers can utilize it to compare and contrast the uptake efficiency of novel photosensitizers or to study the impact of structural modifications on cellular internalization, a key determinant of PDT efficacy [1].

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